molecular formula C19H24N4O5S B2486409 N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921524-42-7

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2486409
CAS No.: 921524-42-7
M. Wt: 420.48
InChI Key: UYJLVZWWLXFECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates several pharmacologically active motifs, including a central 1H-imidazole ring, a cyclopropylacetamide group, and a 2,5-dimethoxyphenyl moiety linked via a thioether bridge. While specific biological data for this exact molecule is the subject of ongoing research, its structural framework provides strong indications of its potential research applications. Compounds with analogous N-cyclopropyl acetamide and heterocyclic cores, such as N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, are established as key intermediates and scaffolds in drug discovery . Furthermore, structurally related N-cyclopropyl pyrazole and imidazole derivatives have been extensively investigated for their therapeutic potential, demonstrating activities as antitumor agents and inhibitors of proliferative diseases . The presence of the 2,5-dimethoxyphenyl group is a notable feature often associated with activity in central nervous system (CNS) targets. The primary research value of this compound lies in its use as a key intermediate for the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents targeting oncology, neurodegenerative conditions like Alzheimer's disease, and autoimmune disorders . Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR), investigate mechanisms of action involving kinase or cyclin inhibition, and develop new chemical entities for preclinical studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-27-14-5-6-16(28-2)15(7-14)22-18(26)11-29-19-20-8-13(10-24)23(19)9-17(25)21-12-3-4-12/h5-8,12,24H,3-4,9-11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLVZWWLXFECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula of this compound is C14H20N2O5SC_{14}H_{20}N_{2}O_{5}S.

Structural Characteristics

The compound features a cyclopropyl group, a thioether linkage, and an imidazole ring, which are significant for its biological interactions.

PropertyValue
Molecular Weight328.384 g/mol
CAS NumberNot specified
SolubilityNot extensively studied

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential binding affinity for various receptors, which could modulate physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains.

Antitumor Activity

A study highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro. For instance, derivatives of imidazole have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that N-cyclopropyl derivatives could exhibit comparable effects.

Antimicrobial Studies

Research conducted on related compounds has shown promising results against pathogenic bacteria. For example, derivatives with similar structural motifs have been tested for their ability to inhibit bacterial growth, indicating potential applications in treating infections.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Initial assessments suggest moderate toxicity levels; however, comprehensive toxicity studies are necessary to ascertain safe dosage levels.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound ID/Name Core Structure Substituents Functional Groups
Target Compound Imidazole Cyclopropyl, hydroxymethyl, dimethoxyphenylamino, thioether, acetamide Thioether, amide, methoxy, hydroxymethyl
745056-00-2: 2-[[4,5-Dihydro-1-(2-methylpropyl)-5-oxo-4-(2-thienylmethylene)-1H-imidazol-2-yl]thio]-N-(phenylmethyl)acetamide Dihydroimidazole 2-Methylpropyl, thienylmethylene, phenylmethyl, thioether, acetamide Thioether, amide, thiophene
828273-04-7: 3-(2-Methylpropyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone Imidazolidinone 2-Methylpropyl, thienylmethylene, thioxo Thioxo, thiophene, alkyl
828278-18-8: 2-[2-(1-Adamantyl)acetyl]-N-(3-morpholinopropyl)-1-hydrazinecarbothioamide Hydrazinecarbothioamide Adamantyl, morpholinopropyl, acetyl Thioamide, morpholine, adamantane

Key Observations :

  • The dimethoxyphenylamino group may enhance π-π stacking interactions in biological targets compared to thiophene-based analogs .
  • Unlike 828273-04-7, which features a thioxo group, the target compound’s thioether linkage could reduce redox sensitivity, improving stability under physiological conditions .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituents

Property Target Compound 745056-00-2 828273-04-7
LogP ~2.5 (moderate) ~3.8 (high) ~3.2 (high)
Solubility (aq.) Moderate (hydroxymethyl) Low (thiophene, phenylmethyl) Very low (thioxo, alkyl)
Metabolic Stability High (cyclopropyl) Moderate (2-methylpropyl) Low (thioxo)

Notes:

  • The target compound’s cyclopropyl group may reduce cytochrome P450-mediated metabolism, enhancing half-life compared to analogs with linear alkyl chains .
  • Dimethoxyphenyl groups could increase plasma protein binding, altering pharmacokinetics relative to thiophene-based compounds .

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